N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were characterized through various analytical, physical, and spectroscopic methods .
Molecular Structure Analysis
The spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .
Chemical Reactions Analysis
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells .
Physical and Chemical Properties Analysis
The compound has a molecular formula of C26H34N4O4S2 and an average mass of 530.703 Da . It has a density of 1.3±0.1 g/cm^3, a boiling point of 665.5±65.0 °C at 760 mmHg, and a flash point of 356.3±34.3 °C .
Scientific Research Applications
Enhancement of Physical Performance
Research on new derivatives of 2-amino-6-ethoxybenzothiazole, closely related to the requested compound, has shown promising results in improving physical work capacity in mice. These substances demonstrated a significant enhancement in physical performance, suggesting potential applications in developing drugs to boost physical endurance. The effectiveness of these derivatives was comparable or even superior to known actoprotectors used in considerably larger doses, indicating a bright prospect for their use in enhancing physical performance (Елена Геннадьевна Цублова et al., 2015).
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazole derivatives, including those bearing heterocyclic ring systems. These compounds have been screened against a broad spectrum of human tumor cell lines, with certain derivatives displaying considerable anticancer activity against specific cancer types. This research underscores the therapeutic promise of benzothiazole derivatives in oncology, highlighting their potential in developing novel anticancer drugs (L. Yurttaş et al., 2015).
Antimicrobial Effects
The antimicrobial properties of benzothiazole derivatives have also been a significant area of research. New series of these compounds have been synthesized and shown to exhibit good antimicrobial potential against a range of bacterial and fungal strains. Such findings suggest the application of benzothiazole derivatives in treating infectious diseases, offering a pathway to new antimicrobial agents (Smita J. Pawar et al., 2021).
Synthesis of Novel Compounds
The versatility of benzothiazole derivatives extends beyond their biological activities, as evidenced by their role in synthesizing a variety of heterocyclic compounds. These derivatives serve as key intermediates in creating compounds with potential applications across different fields of chemistry and pharmacology, demonstrating the broad utility of benzothiazole-based molecules in scientific research (Zainab Muataz Mahmood et al., 2020).
Mechanism of Action
Future Directions
The discovery of COX-2 provided the rationale for the development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents . But the recent reports showed that selective COX-2 inhibitors (coxibs) could lead to adverse cardiovascular effects . Therefore, future research could focus on developing novel and efficient metallo-drugs having lower side effects .
Properties
IUPAC Name |
N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRZQSBFQKNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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